![molecular formula C11H6BrCl2NO3S2 B1682931 Tasisulam CAS No. 519055-62-0](/img/structure/B1682931.png)
Tasisulam
Übersicht
Beschreibung
Tasisulam is a small molecule antitumor agent . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .
Molecular Structure Analysis
Tasisulam has a molecular formula of C11H6BrCl2NO3S2 . Unfortunately, the detailed molecular structure analysis is not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Antitumor Agent
Tasisulam is a small molecule antitumor agent with a novel mechanism of action . It’s currently being investigated in a variety of human cancers .
Induction of Apoptosis
In vitro, Tasisulam induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . This process is crucial for the elimination of cancer cells.
Inhibition of Mitotic Progression
Tasisulam increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . This suggests that Tasisulam can inhibit the progression of mitosis, a critical phase of cell division.
Antiangiogenic Activity
Tasisulam has shown to block VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . This indicates that Tasisulam has antiangiogenic activity, which can prevent the formation of new blood vessels that tumors need to grow and spread.
Vascular Normalization
Tasisulam has been found to induce vascular normalization in vivo . This process can improve the delivery of anticancer drugs to the tumor and enhance the effectiveness of radiation therapy.
Wirkmechanismus
Target of Action
Tasisulam, also known as LY573636-sodium, is a small molecule antitumor agent . It primarily targets cells in the G2-M phase of the cell cycle . It also targets vascular endothelial growth factor (VEGF), epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .
Mode of Action
Tasisulam interacts with its targets by inducing apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . Tasisulam also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .
Biochemical Pathways
Tasisulam affects the intrinsic pathway of apoptosis, leading to cytochrome c release and caspase-dependent cell death . It also influences the cell cycle by increasing the proportion of cells in the G2-M phase . Furthermore, it blocks the formation of endothelial cell cords induced by VEGF, epidermal growth factor, and fibroblast growth factor .
Pharmacokinetics
The pharmacokinetics of Tasisulam involve a long terminal half-life, likely due to its high-affinity albumin binding . The dosing regimen of Tasisulam was revised using a lean body weight-based algorithm targeting a specific Cmax . A loading/chronic dose paradigm was then implemented .
Result of Action
The molecular and cellular effects of Tasisulam’s action involve inducing apoptosis in cancer cells and blocking the formation of endothelial cell cords . It also causes reversible, non G2-M-dependent growth arrest in primary endothelial cells . In vivo, Tasisulam induces vascular normalization .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONFUQGBVOKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199869 | |
Record name | Tasisulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tasisulam | |
CAS RN |
519055-62-0 | |
Record name | Tasisulam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tasisulam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tasisulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TASISULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.